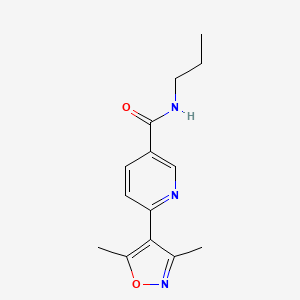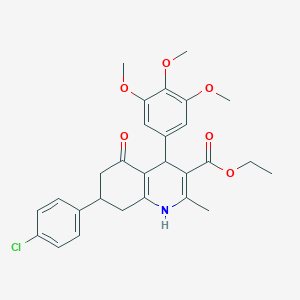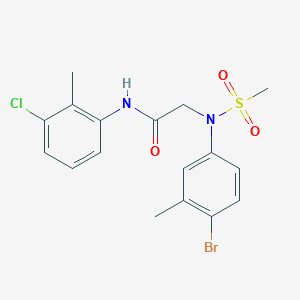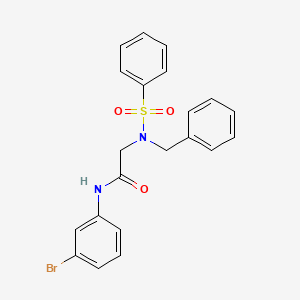![molecular formula C21H28N2O3S B5109917 N~1~-butyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5109917.png)
N~1~-butyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-butyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as BESG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BESG belongs to the class of glycine receptor antagonists and has been studied for its effects on the central nervous system.
作用機序
BESG acts as an antagonist for glycine receptors, which are inhibitory receptors in the central nervous system. By binding to these receptors, BESG can reduce the inhibitory effects of glycine, leading to increased neuronal activity. This mechanism of action has been shown to be effective in reducing chronic pain and other neurological disorders.
Biochemical and Physiological Effects
BESG has been shown to have various biochemical and physiological effects. Studies have suggested that BESG can reduce the release of pro-inflammatory cytokines, which are responsible for inflammation and pain. BESG has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are responsible for regulating mood and behavior.
実験室実験の利点と制限
BESG has several advantages for lab experiments. It is a highly potent compound, which means that small amounts can be used for experiments. BESG is also relatively easy to synthesize and purify. However, BESG has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experiments. BESG can also have off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on BESG. One area of interest is the potential use of BESG in the treatment of neuropathic pain. Researchers are also exploring the use of BESG in the treatment of certain types of anxiety disorders. Another area of interest is the development of more potent and selective glycine receptor antagonists that can be used for therapeutic purposes.
Conclusion
In conclusion, BESG is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BESG acts as an antagonist for glycine receptors and has been studied for its effects on chronic pain, epilepsy, and anxiety disorders. While BESG has several advantages for lab experiments, it also has some limitations. There are several future directions for research on BESG, including the development of more potent and selective glycine receptor antagonists.
合成法
BESG can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis involves the use of 4-methylbenzenesulfonyl chloride, 4-ethylbenzylamine, and butylamine, among others. The reaction yields BESG as a white crystalline powder, which can be purified using various techniques.
科学的研究の応用
BESG has been extensively studied for its potential therapeutic applications in various neurological disorders. Researchers have shown that BESG can act as an antagonist for glycine receptors, which are essential for the regulation of inhibitory neurotransmission in the central nervous system. Studies have suggested that BESG can be used to treat chronic pain, epilepsy, and certain types of anxiety disorders.
特性
IUPAC Name |
N-butyl-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-4-6-15-22-21(24)16-23(19-11-9-18(5-2)10-12-19)27(25,26)20-13-7-17(3)8-14-20/h7-14H,4-6,15-16H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREUCJADZCUNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN(C1=CC=C(C=C1)CC)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5109843.png)


![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5109874.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5109887.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide](/img/structure/B5109890.png)

![10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5109904.png)

![4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5109920.png)

![(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5109949.png)
![3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5109951.png)